1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one
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Overview
Description
1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one is a complex organic compound that belongs to the class of quinoxaline derivatives. . The unique structure of this compound, which includes a quinoxaline ring and a sulfanyl group, makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one typically involves the alkylation of 3-phenylquinoxalin-2(1H)-one using 1,3-dibromopropane as an alkylating agent in the presence of sodium hydroxide and tetra-n-butylammonium bromide . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one involves its interaction with specific molecular targets. The quinoxaline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one can be compared with other quinoxaline derivatives, such as:
3-Phenylquinoxalin-2(1H)-one: Lacks the sulfanyl group, which may result in different biological activities.
1,4-Bis(3-phenylquinoxalin-2-yl)benzene: . The presence of the sulfanyl group in this compound makes it unique and may contribute to its distinct biological and chemical properties.
Properties
Molecular Formula |
C23H18N2OS |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1-phenyl-3-(3-phenylquinoxalin-2-yl)sulfanylpropan-1-one |
InChI |
InChI=1S/C23H18N2OS/c26-21(17-9-3-1-4-10-17)15-16-27-23-22(18-11-5-2-6-12-18)24-19-13-7-8-14-20(19)25-23/h1-14H,15-16H2 |
InChI Key |
HPZNITRDGINFHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2SCCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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